![molecular formula C12H13ClO3 B2534123 3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid CAS No. 1340313-20-3](/img/structure/B2534123.png)
3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid” is a chemical compound with the CAS number 1340313-20-3 . It has a molecular weight of 240.68 and a molecular formula of C12H13ClO3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a chlorophenyl group attached to an oxolane ring via a methylene bridge. The oxolane ring is further substituted with a carboxylic acid group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 240.68 and a molecular formula of C12H13ClO3 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .Scientific Research Applications
Catalytic Transformations
Research has explored the catalytic transformation of functionalized carboxylic acids using multifunctional rhenium complexes. This study highlights the significance of carboxylic acids as chemical feedstocks and investigates chemoselective catalytic transformations, which include α-C–H bond functionalization, hydrogenation, and hydrogenolysis. These processes enable the production of functionalized alcohols under mild conditions, showcasing the potential of high-valent metal complexes in selective functional group transformations of highly oxygenated organic substrates. This work suggests a possible area of application for compounds like 3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid in facilitating such transformations (Naruto et al., 2017).
Atmospheric Chemistry of Chlorinated Compounds
Another study focuses on the atmospheric OH oxidation of chlorinated aromatic herbicides, which include chlorinated phenoxy acids. The research investigates how OH radicals interact with these compounds, leading to various oxidation products. This study's findings on the atmospheric chemistry of chlorinated compounds can offer insights into the environmental fate and transformations of 3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid-related structures (Murschell & Farmer, 2018).
Esterification in Selective Syntheses
Research into selective esterifications of primary alcohols in water-containing solvents has been conducted, demonstrating the efficiency of using Oxyma and its derivatives for esterification. This study provides a method for esterifying a wide range of carboxylic acids with primary alcohols, potentially including 3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid. The findings could be applied in synthesizing esters of this compound under environmentally benign conditions (Wang et al., 2012).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(3-chlorophenyl)methyl]oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c13-10-3-1-2-9(6-10)7-12(11(14)15)4-5-16-8-12/h1-3,6H,4-5,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLQSBHXPDYLQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CC2=CC(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



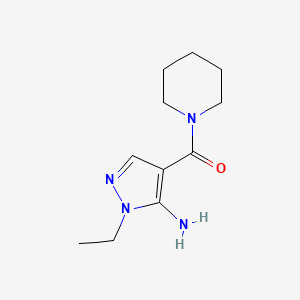
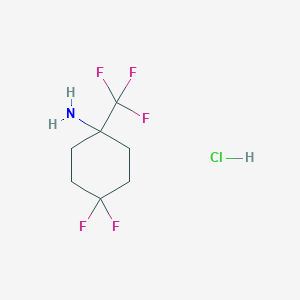

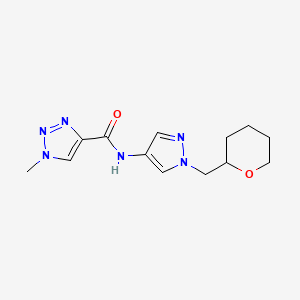
![2-((difluoromethyl)thio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2534049.png)

![5-Amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2534055.png)
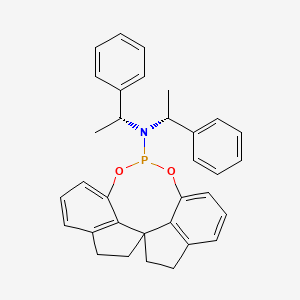
![Benzyl 2',3'-dihydrospiro[piperidine-4,4'-quinoline]-1'-carboxylate hydrochloride](/img/structure/B2534057.png)
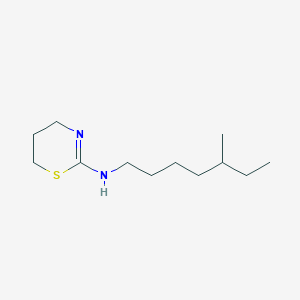
![Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2534062.png)
